
7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate is a complex organic peroxide compound. Organic peroxides are known for their applications in polymerization processes, where they act as initiators. This compound, due to its unique structure, may have specific applications in various industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate involves the reaction of 7,7-dimethyloctanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the stability of the peroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the production process, given the reactive nature of organic peroxides.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: As an organic peroxide, it can undergo decomposition to produce free radicals, which can initiate oxidation reactions.
Reduction: It can be reduced to its corresponding alcohols and ketones.
Substitution: The peroxide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically involves heat or light to initiate the decomposition.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products
Oxidation: Produces free radicals which can further react to form various oxidation products.
Reduction: Produces alcohols and ketones.
Substitution: Produces substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an initiator for polymerization reactions. Its ability to produce free radicals makes it valuable in the synthesis of various polymers.
Biology
Medicine
Industry
In the industrial sector, it can be used in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes.
Mécanisme D'action
The primary mechanism of action for 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate involves the generation of free radicals upon decomposition. These free radicals can initiate chain reactions in polymerization processes. The molecular targets include unsaturated monomers, which react with the free radicals to form polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl peroxide: Another organic peroxide used widely in polymerization and as an acne treatment.
Di-tert-butyl peroxide: Used as a polymerization initiator and in organic synthesis.
Uniqueness
7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate is unique due to its specific structure, which may impart different reactivity and stability compared to other organic peroxides. Its branched structure could influence its decomposition rate and the types of free radicals produced.
Propriétés
Formule moléculaire |
C26H50O6 |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
7,7-dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-10-18-26(8,9)21(16-13-15-20-25(5,6)7)23(28)30-32-31-29-22(27)17-12-11-14-19-24(2,3)4/h21H,10-20H2,1-9H3 |
Clé InChI |
ATFHWOGFDDXHFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)C(CCCCC(C)(C)C)C(=O)OOOOC(=O)CCCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


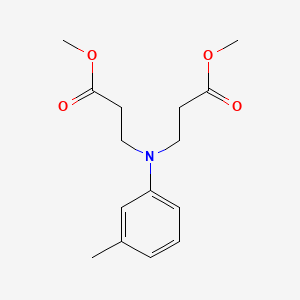
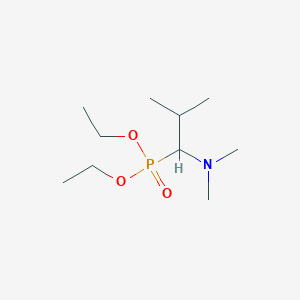
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

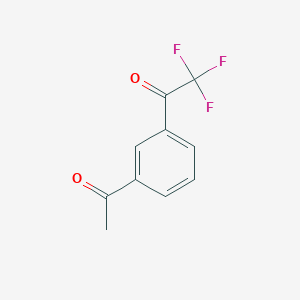

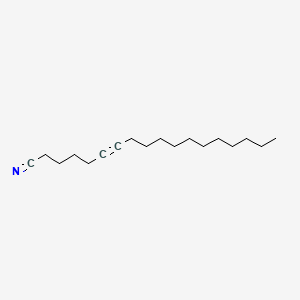
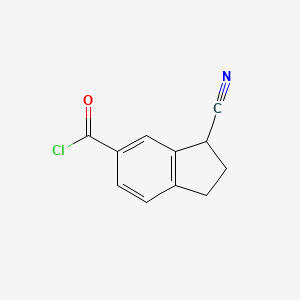
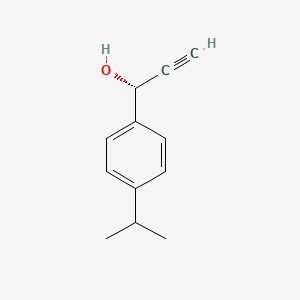
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
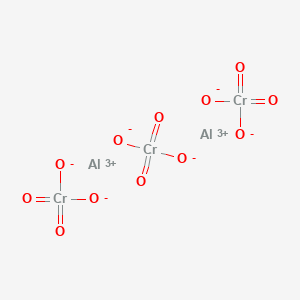
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
